molecular formula C6H8O2 B14735134 2,5-Dimethylidene-1,4-dioxane CAS No. 6938-86-9

2,5-Dimethylidene-1,4-dioxane

Cat. No.: B14735134
CAS No.: 6938-86-9
M. Wt: 112.13 g/mol
InChI Key: MSDTXAOIMKIRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylidene-1,4-dioxane is an organic compound with the molecular formula C6H8O2 It is a heterocyclic compound containing two oxygen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylidene-1,4-dioxane typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylidene-1,4-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dioxanes, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

2,5-Dimethylidene-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Dimethylidene-1,4-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and protein synthesis .

Properties

CAS No.

6938-86-9

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2,5-dimethylidene-1,4-dioxane

InChI

InChI=1S/C6H8O2/c1-5-3-8-6(2)4-7-5/h1-4H2

InChI Key

MSDTXAOIMKIRKP-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(=C)CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.